molecular formula C23H46N4O8 B12742158 Neomycin undecylenate CAS No. 1406-04-8

Neomycin undecylenate

Cat. No.: B12742158
CAS No.: 1406-04-8
M. Wt: 506.6 g/mol
InChI Key: ZHIKHAVOCHJPNC-SQAHNGQVSA-N
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Description

Neomycin undecylenate is a compound formed by the combination of neomycin, an aminoglycoside antibiotic, and undecylenic acid, an antifungal agent. This compound is known for its broad-spectrum antibacterial and antifungal properties, making it a valuable agent in both medical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of neomycin undecylenate involves the reaction of an acid salt of neomycin with an alkali metal or ammonium salt of undecylenic acid. This reaction is carried out in an inert saline medium containing not more than 10 percent of inorganic salt ions. The formed this compound is then separated, washed free of contaminants, and dried .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process ensures high yield and purity by maintaining controlled reaction conditions and using efficient separation and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Neomycin undecylenate undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups in the compound, potentially affecting its antibacterial and antifungal properties.

    Reduction: This reaction can modify the compound’s structure, impacting its efficacy.

    Substitution: This reaction involves replacing one functional group with another, which can change the compound’s activity and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Neomycin undecylenate has a wide range of scientific research applications:

Mechanism of Action

Neomycin undecylenate exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis, and disrupting cell membrane integrity. The undecylenic acid component enhances the compound’s antifungal activity by interfering with the fungal cell membrane, leading to cell lysis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combined antibacterial and antifungal properties, making it more versatile than its individual components. This dual activity enhances its effectiveness in treating mixed infections and preventing microbial resistance .

Properties

CAS No.

1406-04-8

Molecular Formula

C23H46N4O8

Molecular Weight

506.6 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;undec-10-enoic acid

InChI

InChI=1S/C12H26N4O6.C11H20O2/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;1-2-3-4-5-6-7-8-9-10-11(12)13/h3-12,17-20H,1-2,13-16H2;2H,1,3-10H2,(H,12,13)/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;/m1./s1

InChI Key

ZHIKHAVOCHJPNC-SQAHNGQVSA-N

Isomeric SMILES

C=CCCCCCCCCC(=O)O.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N

Canonical SMILES

C=CCCCCCCCCC(=O)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N

Origin of Product

United States

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